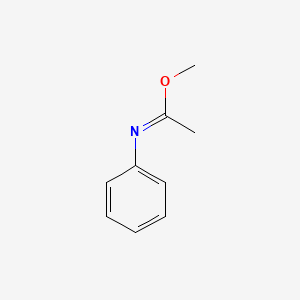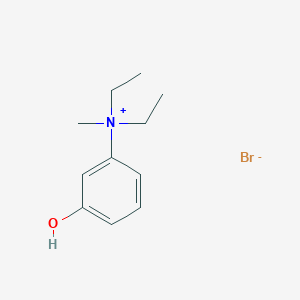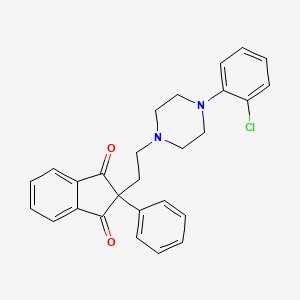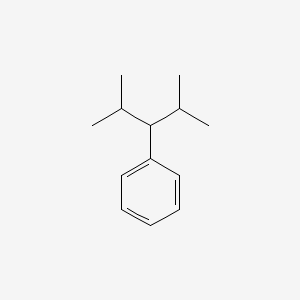
2,4-Dimethyl-3-phenylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-3-phenylpentane is an organic compound with the molecular formula C13H20. It is a branched hydrocarbon, specifically an alkane, characterized by the presence of a phenyl group attached to the third carbon of a pentane chain, which also has two methyl groups at the second and fourth positions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-phenylpentane can be achieved through various organic reactions. One common method involves the alkylation of benzene with 2,4-dimethylpentane using a Friedel-Crafts alkylation reaction. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-3-phenylpentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler hydrocarbons or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of 2,4-dimethyl-3-phenylpentanol, 2,4-dimethyl-3-phenylpentanone, or 2,4-dimethyl-3-phenylpentanoic acid.
Reduction: Formation of simpler hydrocarbons such as 2,4-dimethylpentane.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-3-phenylpentane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-3-phenylpentane depends on the specific reaction or applicationThe molecular targets and pathways involved vary based on the specific chemical or biological context .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylpentane: A simpler alkane without the phenyl group.
3-Phenylpentane: Lacks the additional methyl groups at the second and fourth positions.
2,4-Dimethyl-3-pentanone: Contains a carbonyl group instead of the phenyl group.
Uniqueness
2,4-Dimethyl-3-phenylpentane is unique due to its specific structure, which combines the stability of a branched alkane with the reactivity of a phenyl group.
Propiedades
Número CAS |
21777-84-4 |
|---|---|
Fórmula molecular |
C13H20 |
Peso molecular |
176.30 g/mol |
Nombre IUPAC |
2,4-dimethylpentan-3-ylbenzene |
InChI |
InChI=1S/C13H20/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h5-11,13H,1-4H3 |
Clave InChI |
GKGTVJOYFGUPSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=CC=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



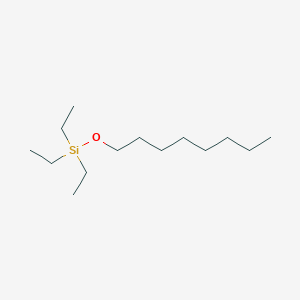
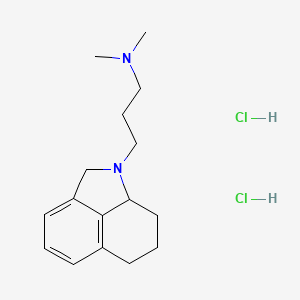
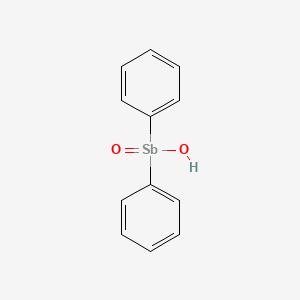
![2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide](/img/structure/B14699375.png)
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699382.png)

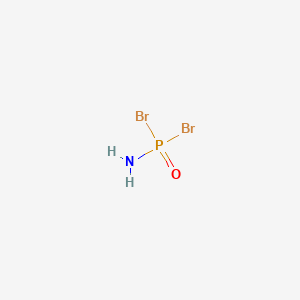
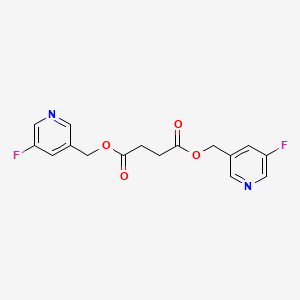
![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
